(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 181141-40-2
VCID: VC6782158
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC2C1CNC2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32

(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

CAS No.: 181141-40-2

Cat. No.: VC6782158

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32

* For research use only. Not for human or veterinary use.

(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate - 181141-40-2

Specification

CAS No. 181141-40-2
Molecular Formula C12H22N2O2
Molecular Weight 226.32
IUPAC Name tert-butyl (4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
Standard InChI Key LGEWGFOMLJQHLL-ZJUUUORDSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2C1CNC2

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound features a bicyclic framework comprising a pyrrolidine ring fused to a pyridine moiety, fully saturated to form an octahydro-1H-pyrrolo[3,4-b]pyridine system. The tert-butyl carbamate group is esterified at the nitrogen atom of the pyrrolidine ring, imparting steric bulk and stability to the molecule . Critical to its identity is the (4aR,7aR) stereochemical configuration, which defines the spatial arrangement of hydrogen atoms at the 4a and 7a positions. This configuration distinguishes it from diastereomers such as (4aR,7aS) and (4aS,7aS), which exhibit distinct physicochemical and biological properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
IUPAC Nametert-butyl (4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
SMILESCC(C)(C)OC(=O)N1CCCC2C1CNC2

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectra confirm the bicyclic structure and stereochemistry. The proton NMR spectrum (CDCl₃, 300 MHz) reveals distinct signals for the tert-butyl group (δ 1.43 ppm, singlet) and the pyrrolidine-pyridine protons (δ 1.70–3.80 ppm, multiplet) . Infrared (IR) spectroscopy identifies carbonyl stretching frequencies at ~1700 cm⁻¹, consistent with the carbamate functional group . Computational analyses, including density functional theory (DFT), predict a chair-like conformation for the pyridine ring and a puckered pyrrolidine ring, stabilizing the molecule through minimized steric strain.

Synthetic Pathways and Optimization

Multi-Step Synthesis Overview

The synthesis of (4aR,7aR)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves a sequence of stereocontrolled reactions:

  • Enzymatic Resolution: A racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate undergoes lipase-catalyzed hydrolysis to yield enantiomerically enriched intermediates .

  • Cyclization: Intramolecular condensation using a condensing agent (e.g., acetic anhydride) forms the pyrrolo[3,4-b]pyridine core .

  • Deprotection and Functionalization: Acidic hydrolysis (HCl, reflux) removes temporary protective groups, followed by reductive amination (LiAlH₄) to establish the bicyclic amine .

  • Carbamate Formation: Reaction with tert-butyl dicarbonate (Boc₂O) introduces the carbamate group, finalizing the target compound.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
Enzymatic ResolutionLipase PS-30, pH 7.0, 37°C78% ee
CyclizationAc₂O, toluene, 80°C, 12 h65%
Reductive AminationLiAlH₄, THF, 0°C to reflux82%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, rt95%

Stereochemical Control

The (4aR,7aR) configuration is achieved through chiral auxiliary-mediated synthesis or enzymatic resolution. As reported in US Patent 8,680,276 , enzymatic hydrolysis using lipase PS-30 provides intermediates with >99% enantiomeric excess (ee), ensuring high optical purity in the final product. X-ray crystallography of related intermediates validates the absolute configuration .

Applications in Organic and Medicinal Chemistry

Building Block for Alkaloid Synthesis

The compound’s rigid bicyclic structure mimics natural alkaloids, making it valuable for synthesizing analogs of histrionicotoxin and pinnaic acid. Its tert-butyl carbamate group facilitates selective deprotection under acidic conditions, enabling late-stage functionalization at the pyrrolidine nitrogen .

Pharmaceutical Intermediate

In drug discovery, this scaffold serves as a precursor to protease inhibitors and neuromodulators. For example, derivatives bearing sulfonamide or urea groups at the 3-position have shown nanomolar activity against trypsin-like serine proteases.

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Predicted)1.87
Solubility in DMSO25 mg/mL

Spectroscopic Reference Data

  • ¹³C NMR (CDCl₃): δ 28.1 (tert-butyl CH₃), 79.5 (C-O), 155.2 (C=O) .

  • HRMS (ESI+): m/z calcd for C₁₂H₂₂N₂O₂ [M+H]⁺: 227.1756, found: 227.1759.

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